molecular formula C6H12ClN B2978829 Hex-3-yn-1-amine;hydrochloride CAS No. 124618-81-1

Hex-3-yn-1-amine;hydrochloride

Cat. No.: B2978829
CAS No.: 124618-81-1
M. Wt: 133.62
InChI Key: ITBLNZALUXADTD-UHFFFAOYSA-N
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Description

Hex-3-yn-1-amine;hydrochloride is a chemical compound . It is a solid substance and is stored under an inert atmosphere . The IUPAC name for this compound is 3-butyn-1-amine hydrochloride .


Synthesis Analysis

Amine hydrochloride salts have been typically used as amination reagents . In the conventional use of these salts, HCl is released as waste residue . A new utilization of amine hydrochloride as a bifunctional reagent was demonstrated via the copper-catalyzed aminochlorination of maleimides .


Molecular Structure Analysis

The molecular formula of this compound is C4H8ClN . The InChI code for this compound is 1S/C4H7N.ClH/c1-2-3-4-5;/h1H,3-5H2;1H .


Chemical Reactions Analysis

Amine hydrochloride salts have been typically used as amination reagents . In the conventional use of these salts, HCl is released as waste residue . A new utilization of amine hydrochloride as a bifunctional reagent was demonstrated via the copper-catalyzed aminochlorination of maleimides .


Physical and Chemical Properties Analysis

This compound is a solid substance . It is stored under an inert atmosphere . The molecular weight of this compound is 105.57 .

Scientific Research Applications

Amine Degradation in CO2 Capture

Amines, including compounds like Hex-3-yn-1-amine; hydrochloride, play a critical role in post-combustion CO2 capture technologies. The degradation of amines, due to factors like heat and various gases (CO2, O2, NOx, and SOx), is a significant area of study. Research by Gouedard et al. (2012) critically surveys the literature on amine degradation, identifying main degradation products and discussing proposed mechanisms. This highlights the importance of understanding and mitigating amine degradation in carbon capture applications (Gouedard, Picq, Launay, & Carrette, 2012).

Catalysis and Polymerization

Hex-3-yn-1-amine; hydrochloride and related compounds find use in catalysis, such as in the polymerization of olefins. Tshuva et al. (2001) synthesized novel amine bis(phenolate) zirconium dibenzyl complexes, demonstrating their reactivity in 1-hexene polymerization. This work illustrates the influence of minor structural modifications on catalyst performance, revealing a unique structure-reactivity relationship (Tshuva, Goldberg, Kol, & Goldschmidt, 2001).

Hydrochlorination of Alkynes

The hydrochlorination of acetylene and higher alkynes is a critical process in chemical synthesis, where compounds like Hex-3-yn-1-amine; hydrochloride may be utilized as catalysts or intermediates. Conte et al. (2008) discussed the hydrochlorination of acetylene using supported gold catalysts, emphasizing the steric factors affecting reactivity and the formation of anti-Markovnikov products. This research contributes to our understanding of the catalytic processes involving alkynes (Conte, Carley, Attard, Herzing, Kiely, & Hutchings, 2008).

Hydroesterification and Hydroformylation Reactions

Hex-3-yn-1-amine; hydrochloride related amines are used in hydroesterification and hydroformylation reactions, pivotal in the production of esters and aldehydes. Research by Hung-Low et al. (2005) on catalytic hydroesterification and hydroformylation of 1-hexene using rhodium complexes highlights the potential of such amines in facilitating complex chemical transformations (Hung-Low, Uzcátegui, Ortega, Rivas, Yánez, Alvarez, Pardey, & Longo, 2005).

Safety and Hazards

The safety information for Hex-3-yn-1-amine;hydrochloride includes several hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

Future Directions

Amine hydrochloride salts have been typically used as amination reagents . A new utilization of amine hydrochloride as a bifunctional reagent was demonstrated via the copper-catalyzed aminochlorination of maleimides . This transformation includes a simple and efficient catalyst system, broad substrate scope, readily scalable reaction, and late-stage modification of small-molecule drugs . This suggests potential future directions in the use of amine hydrochloride salts in organic synthesis .

Properties

IUPAC Name

hex-3-yn-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-2-3-4-5-6-7;/h2,5-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBLNZALUXADTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124618-81-1
Record name hex-3-yn-1-amine hydrochloride
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